2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-(4-pyridin-2-yltriazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-11(2,10(16)17)15-7-9(13-14-15)8-5-3-4-6-12-8/h3-7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFZUURSKGISKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the triazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound's triazole moiety is significant in medicinal chemistry, particularly for its potential as a therapeutic agent. Triazoles are known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of compounds derived from 1,2,4-triazole were synthesized and tested for their efficacy against various cancer cell lines. One study reported that certain triazole derivatives exhibited significant cytotoxicity against HepG2 liver cancer cells, with IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL depending on the substituents present on the triazole ring .
Antifungal Properties
The triazole structure is also pivotal in antifungal drug development. Compounds with a similar scaffold have been shown to inhibit fungal growth effectively. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. This application is particularly relevant in treating infections caused by resistant fungal strains.
Agrochemical Applications
Triazole derivatives are widely recognized for their use as fungicides in agriculture. The incorporation of the pyridine ring enhances the biological activity and selectivity of these compounds against specific pathogens.
Fungicidal Activity
Research has demonstrated that compounds similar to 2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid exhibit potent fungicidal activity against various plant pathogens. For example, studies have shown that triazole-based fungicides can effectively control diseases such as powdery mildew and rusts in crops like wheat and barley .
Material Science Applications
In addition to biological applications, triazole compounds are being explored for their utility in material science.
Coordination Chemistry
The ability of triazole derivatives to form coordination complexes with metal ions has led to their exploration in catalysis and materials development. For instance, the reaction of pyridyltriazole ligands with ruthenium complexes has been studied for their potential application in catalysis and as sensors due to their unique electronic properties .
Polymer Chemistry
Triazoles can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The modification of polymers with triazole-containing monomers has shown promise in developing advanced materials with specialized properties for electronics and coatings.
Data Summary Table
Case Studies
Case Study 1: Anticancer Activity
A study synthesized various triazole derivatives and tested them against multiple cancer cell lines, revealing that modifications on the triazole ring significantly affected their anticancer potency .
Case Study 2: Agricultural Application
Research on triazole-based fungicides demonstrated their effectiveness in controlling fungal pathogens in agricultural settings, leading to increased crop yields and reduced reliance on traditional fungicides .
Mechanism of Action
The mechanism of action of 2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Pyridinyl Substituent Variations
Positional Isomerism: Pyridin-2-yl vs. Pyridin-3-yl
- 2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanol (CAS: Unspecified, molecular weight: ~245 g/mol) differs in the pyridinyl substituent position (3-yl vs. 2-yl) and terminal functional group (propanol vs. propanoic acid). This positional change may affect binding interactions in biological systems .
Functional Group Variation: Acid vs. Alcohol
- This modification impacts solubility and bioavailability, making the propanol variant less suited for applications requiring strong hydrogen-bonding interactions .
Heterocycle Replacement: Pyridine vs. Thiophene
- 2-Methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid (CAS: Unspecified, molecular weight: 237.28 g/mol) substitutes pyridine with thiophene. This variant may exhibit distinct pharmacokinetic profiles compared to the pyridine-containing analogue .
Triazole-Substituted Propanoic Acid Derivatives in Drug Discovery
Anti-Cancer and Enzyme Inhibitors
- 3-Aryl-2-(1H-1,2,3-triazol-1-yl)propanoic acid derivatives (e.g., HDAC inhibitors) demonstrate that triazole positioning and aryl substituents significantly influence biological activity. For instance, 3-phenyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid derivatives show promise as antidiabetic agents and histone deacetylase inhibitors, highlighting the pharmacophore versatility of triazole-propanoic acid hybrids .
- H1 and H4 compounds (triazole-linked phenylpropanoic acids with formylphenoxy/nitrophenoxy groups) exhibit polypharmacology in anti-cancer assays, suggesting that electron-withdrawing substituents on the triazole enhance cytotoxicity .
Peptidomimetics and Linker Design
- (S)-2-Amino-3-[4-(carboxymethyl)-1H-1,2,3-triazol-1-yl]propanoic acid (Trz) is a triazole-containing amino acid used in peptidomimetics. The carboxymethyl group on the triazole improves conformational flexibility and receptor engagement, contrasting with the rigid pyridinyl substituent in the target compound. Such structural differences underscore the role of triazole functionalization in optimizing ligand-receptor interactions .
Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₃N₃O₂ | 231.59 | Pyridin-2-yl, propanoic acid | Drug discovery, catalysis |
| 2-Methyl-2-[4-(pyridin-3-yl)-1H-triazol]propanol | C₁₂H₁₅N₃O | ~245 | Pyridin-3-yl, propanol | Synthetic intermediates |
| Thiophene Analogue | C₁₀H₁₁N₃O₂S | 237.28 | Thiophen-2-yl | Materials science |
| H1 (Anti-cancer derivative) | C₂₄H₂₀N₄O₄ | 428.44 | Formylphenoxy, benzamido | Cancer therapy |
Biological Activity
2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a triazole ring and a pyridine moiety, which are known to influence its biological properties.
Biological Activity Overview
Research has indicated that compounds containing triazole and pyridine structures exhibit various biological activities including:
- Antimicrobial Activity : Several studies have demonstrated the effectiveness of triazole derivatives against a range of bacterial and fungal pathogens. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells .
The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways:
- Cytokine Modulation : The compound appears to inhibit the release of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
- Antimicrobial Mechanism : The presence of the triazole ring may enhance the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways in pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar triazole derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid, and what challenges are associated with achieving high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
- Ester Hydrolysis : Conversion of ester intermediates to the carboxylic acid using alkaline conditions (e.g., NaOH/EtOH) .
- Challenges : Side reactions (e.g., incomplete cycloaddition) and purification difficulties due to polar byproducts. High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) is recommended for purity >95% .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) reveals pyridyl protons (δ 8.5–9.0 ppm), triazole protons (δ 7.8–8.2 ppm), and methyl groups (δ 1.2–1.5 ppm). C NMR confirms the carboxylic acid carbon (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Look for [M+H] or [M−H] ions with accurate mass matching the molecular formula (CHNO) .
- IR : Carboxylic acid O-H stretch (~2500–3000 cm) and triazole C=N stretch (~1600 cm) .
Q. How can researchers optimize purification protocols to minimize residual solvents or unreacted starting materials?
- Methodological Answer :
- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–80%) for intermediate purification .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with low solvent retention .
- Analytical Monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm ensures reaction completion before purification .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported binding affinity data across different biological targets?
- Methodological Answer :
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions.
- Orthogonal Assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish true binding from nonspecific interactions .
- Data Normalization : Account for buffer pH, ionic strength, and temperature variations between studies. Statistical tools like ANOVA can identify significant outliers .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) between this compound and its structural analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., pyridyl vs. phenyl groups) via Suzuki-Miyaura coupling or reductive amination .
- Biological Testing : Use standardized assays (e.g., IC measurements in enzyme inhibition or cell viability assays) to quantify activity differences.
- Computational Modeling : Molecular docking (AutoDock Vina) or QSAR models correlate structural features (e.g., logP, H-bond donors) with activity trends .
Q. What in vivo experimental models are suitable for evaluating the pharmacokinetic properties of this compound, and what parameters should be prioritized?
- Methodological Answer :
- Rodent Models : Administer via oral gavage (10–50 mg/kg) and collect plasma samples at timed intervals.
- Key Parameters :
- Bioavailability : Compare AUC (area under the curve) for intravenous vs. oral dosing .
- Metabolism : LC-MS/MS identifies major metabolites (e.g., glucuronide conjugates) .
- Tissue Distribution : Radiolabel the compound (e.g., C) and measure accumulation in target organs .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
- Protein Binding Assays : Equilibrium dialysis quantifies free vs. serum-bound compound to explain reduced efficacy .
- Pharmacodynamic Markers : Measure target engagement (e.g., phosphorylation status of downstream proteins) in tumor xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
